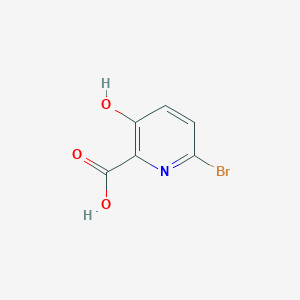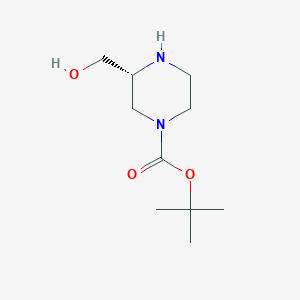
Acide 3-(di-tert-butylphosphino)propane-1-sulfonique
Vue d'ensemble
Description
3-(Di-tert-butylphosphino)propane-1-sulfonic acid is a versatile compound widely used in organic synthesis and catalysis. It is particularly known for its role as a ligand in palladium-catalyzed cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry .
Applications De Recherche Scientifique
3-(Di-tert-butylphosphino)propane-1-sulfonic acid has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules .
- Biology : The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties .
- Medicine : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
- Industry : The compound is employed in the production of fine chemicals and materials, including polymers and advanced materials .
Mécanisme D'action
Target of Action
It is known to be used in palladium catalyzed cross-coupling reactions , suggesting that it may interact with palladium complexes in these reactions.
Mode of Action
DTBPPS is involved in palladium catalyzed cross-coupling reactions . In these reactions, it likely acts as a ligand, binding to palladium to form a complex. This complex then participates in the cross-coupling reaction, facilitating the formation of new carbon-carbon bonds.
Action Environment
DTBPPS is sensitive to air and moisture . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . These environmental factors likely influence the stability and efficacy of DTBPPS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid typically involves the reaction of di-tert-butylphosphine with a suitable sulfonating agent. One common method includes the reaction of di-tert-butylphosphine with propane-1-sulfonyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Di-tert-butylphosphino)propane-1-sulfonic acid primarily undergoes substitution reactions, particularly in the context of its role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions include:
- Buchwald-Hartwig Cross Coupling
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products: The major products formed from these reactions are various substituted aromatic and aliphatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Triphenylphosphine
- Tris(2,4-di-tert-butylphenyl)phosphite
- Di-tert-butylphosphine
Uniqueness: Compared to these similar compounds, 3-(Di-tert-butylphosphino)propane-1-sulfonic acid offers unique advantages such as water solubility and air stability, making it more versatile and easier to handle in various synthetic applications .
Propriétés
IUPAC Name |
3-ditert-butylphosphanylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPRWMRUCIEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055888-89-5 | |
| Record name | Di-t-butyl(3-sulfonatopropyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using DTBPPS as a ligand precursor in palladium-catalyzed cross-coupling reactions?
A1: DTBPPS stands out due to its air stability and effectiveness in aqueous-phase reactions [, ]. This is significant as it simplifies reaction setup and allows for more sustainable practices compared to traditional air-sensitive ligands. Studies have shown its efficiency in catalyzing Sonogashira couplings of aryl bromides at room temperature, and even 4-chloroanisole at elevated temperatures []. Furthermore, it has proven successful in aqueous-phase Suzuki couplings of aryl bromides at room temperature [], highlighting its versatility in different reaction types.
Q2: How does the structure of DTBPPS contribute to its activity as a ligand in palladium catalysis?
A2: While the provided research doesn't directly investigate the structure-activity relationship of DTBPPS, it suggests that its steric bulk, imparted by the di-tert-butylphosphino group, likely plays a significant role []. This steric bulk could influence the formation of catalytically active palladium species and impact their reactivity and selectivity. Further research exploring modifications to the DTBPPS structure could offer valuable insights into the specific impact of its steric and electronic properties on its catalytic activity.
Q3: Has DTBPPS been used in any other catalytic applications besides palladium-catalyzed cross-couplings?
A4: The provided literature specifically focuses on the application of DTBPPS in palladium-catalyzed cross-coupling reactions [, ]. Further research exploring its potential in other catalytic systems could reveal new applications for this air-stable ligand precursor.
Q4: What are the limitations of using DTBPPS in organic synthesis?
A5: While the research highlights the effectiveness of DTBPPS in specific palladium-catalyzed reactions, it doesn't delve into potential limitations [, ]. Further investigation is needed to assess its performance with a broader range of substrates, its tolerance to different functional groups, and any potential drawbacks compared to other commonly used ligands in cross-coupling reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)






![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)




